Metoprolol succinate is a cardioselective β1-adrenergic receptor blocker. [] It exists as a white crystalline powder. [] Chemically, it is the succinate salt of metoprolol, a β1-selective adrenergic receptor blocking agent. [] Metoprolol succinate is utilized in scientific research to investigate its interactions with other molecules and its potential in various applications beyond its clinical use as a medication. This analysis will focus on the scientific aspects of metoprolol succinate, excluding information related to drug use, dosage, or side effects.
Metoprolol succinate is classified as a pharmaceutical compound under the category of beta-blockers. It specifically targets beta-1 adrenergic receptors, which are predominantly found in the heart, thereby reducing heart rate and myocardial contractility. This action helps to lower blood pressure and alleviate symptoms associated with heart failure.
The synthesis of metoprolol succinate involves several steps, typically starting from commercially available precursors. One notable method includes a chemo-enzymatic approach that utilizes lipases as biocatalysts for the kinetic resolution of chiral intermediates.
Technical parameters such as temperature, reaction time, and enzyme concentration are critical for optimizing yield and purity during synthesis.
Metoprolol succinate has a complex molecular structure characterized by its chiral centers and functional groups.
The molecular structure can be represented as follows:
Metoprolol succinate undergoes various chemical reactions, particularly in its synthesis and degradation pathways.
The primary mechanism of action of metoprolol succinate is through selective blockade of beta-1 adrenergic receptors located in cardiac tissues.
Pharmacodynamic studies indicate that metoprolol's effects can be observed within hours post-administration, with sustained action due to its extended-release formulation.
Metoprolol succinate exhibits distinct physical and chemical properties that influence its formulation and use.
Thermodynamic analyses indicate that the dissolution process is endothermic, with calculated enthalpy changes providing insights into its solubility behavior in various solvents .
Metoprolol succinate is primarily used in clinical settings for managing cardiovascular diseases:
Research continues into additional applications, including potential uses in anxiety management due to its effects on physiological responses to stress .
The development of metoprolol succinate represents a pivotal advancement in β-adrenergic receptor pharmacology. Early non-selective β-blockers like propranolol (patented 1965) inhibited both β₁ (cardiac) and β₂ (pulmonary, vascular) receptors, causing significant adverse effects such as bronchospasm and metabolic disturbances [6]. Metoprolol, synthesized in 1969, was engineered for β₁-receptor selectivity (cardioselectivity), minimizing β₂-mediated side effects while retaining therapeutic efficacy in cardiovascular diseases [6] [2]. This selectivity stems from its substituted phenylpropanolamine structure, which optimizes receptor binding affinity [2]. Clinical validation came from the MERIT-HF trial (1997–1999), where metoprolol succinate reduced mortality by 34% in heart failure patients, establishing cardioselective agents as first-line therapeutics [2] [9].
Table 1: Selectivity Profiles of Key β-Blockers
Compound | β₁-Selectivity | β₂-Blocking | Membrane Stabilizing Activity |
---|---|---|---|
Propranolol | No | Yes | High |
Metoprolol | Yes (Relative) | Minimal | Low |
Atenolol | Yes | Negligible | None |
Metoprolol’s synthesis was first patented in 1970 (U.S. Patent 3,998,790), covering the base compound and its salts. Initial synthesis involved:
Early methods faced challenges:
The CN103102281A patent (2013) optimized this by:
Formulation breakthroughs emerged with U.S. Patent 5,081,154 (1992), which specifically claimed metoprolol succinate. The salt form enabled:
Table 2: Critical Patents in Metoprolol Succinate Development
Patent/Year | Innovation | Impact |
---|---|---|
U.S. 3,998,790 (1976) | Base compound synthesis | Defined core structure |
U.S. 5,081,154 (1992) | Succinate salt crystallization (isopropanol solvent) | Enabled ER formulations; improved bioavailability |
US9561187B1 (2017) | Multi-particulate ER matrix (HPMC-based) | Reduced peak-trough fluctuations; once-daily dosing |
CN103102281A (2013) | Solvent-free amination; stepwise alkali addition | Eco-friendly synthesis; >90% yield |
Metoprolol tartrate and succinate are pharmaceutically distinct salts with divergent properties:
Succinate: Dicarboxylic acid salt, lower solubility, facilitates controlled drug release [8] [5].
Pharmacokinetics:
Succinate ER: Linear release over 20 hrs due to erosion-controlled matrices (e.g., HPMC), providing steady plasma concentrations (AUC 0–24h: 90% vs. tartrate’s 70%) [5] [7].
Therapeutic Implications:
Table 3: Salt-Specific Properties and Clinical Utility
Property | Metoprolol Tartrate (IR) | Metoprolol Succinate (ER) |
---|---|---|
Molecular Weight | 684.8 g/mol | 652.8 g/mol |
Release Mechanism | Immediate dissolution | Polymer matrix erosion |
Tₘₐₓ | 1–2 hours | 6–12 hours |
FDA Indications | Hypertension, post-MI | HFrEF, chronic angina |
Particle Size | Not optimized | D₅₀: ≤20 μm (US20090247642) |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6